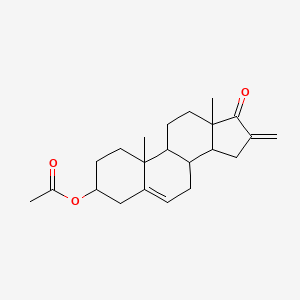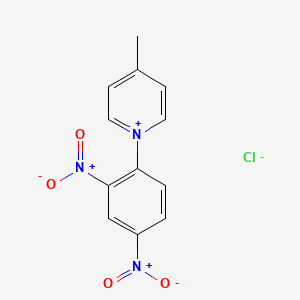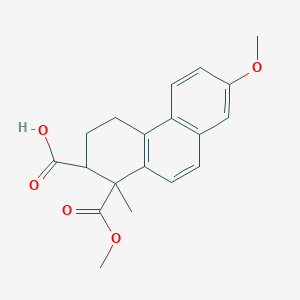
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tetrahydrophenanthrene core, which is a partially hydrogenated phenanthrene, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
The synthesis of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves multiple steps. One common method starts with the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves treating this intermediate with methanesulfonic acid (MeSO3H) to form the desired compound .
Chemical Reactions Analysis
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid include:
7-Methoxy-1-tetralone: An intermediate in the synthesis of opioid analgesics like dezocine.
1-Boc-7-methoxyindole-2-boronic acid: Used in organic synthesis and medicinal chemistry.
Compared to these compounds, this compound offers unique structural features that make it suitable for specific synthetic and research applications.
Properties
CAS No. |
6625-40-7 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-methoxy-1-methoxycarbonyl-1-methyl-3,4-dihydro-2H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H20O5/c1-19(18(22)24-3)15-8-4-11-10-12(23-2)5-6-13(11)14(15)7-9-16(19)17(20)21/h4-6,8,10,16H,7,9H2,1-3H3,(H,20,21) |
InChI Key |
USGGYGSZXDOEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC2=C1C=CC3=C2C=CC(=C3)OC)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


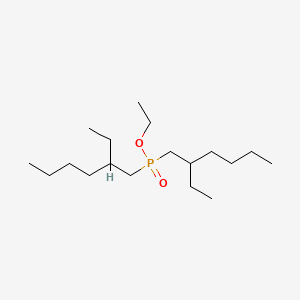
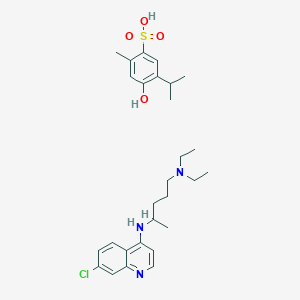
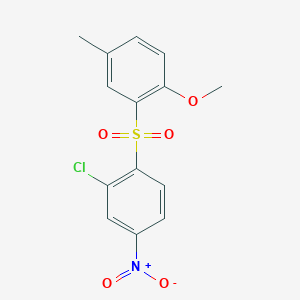
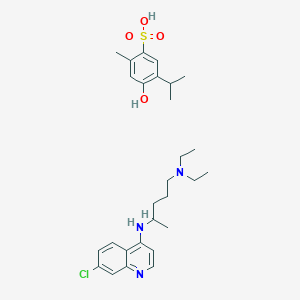
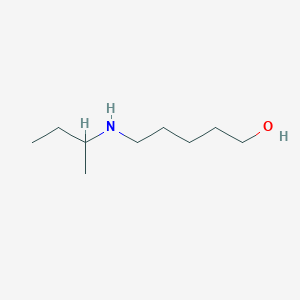
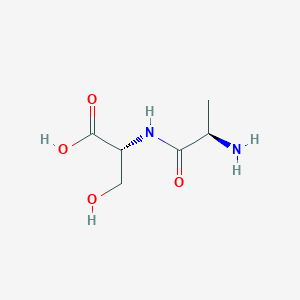
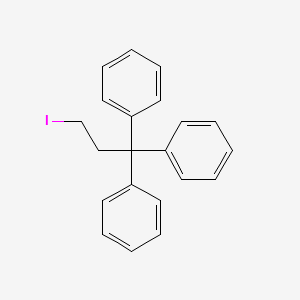
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)

